1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The specific conditions for this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various halogenated or nitro-substituted indole derivatives .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with nuclear receptors and affect gene expression .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester: Similar structure with an ethyl ester group instead of a methyl group.
5-Chloro-1H-Indole-2-Carboxylic Acid: Contains a chloro group at a different position on the indole ring.
Uniqueness
1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
53852-70-3 |
---|---|
Molecular Formula |
C17H13Cl2NO2 |
Molecular Weight |
334.2 g/mol |
IUPAC Name |
3-[chloro-(2-chlorophenyl)methyl]-1-methylindole-2-carboxylic acid |
InChI |
InChI=1S/C17H13Cl2NO2/c1-20-13-9-5-3-7-11(13)14(16(20)17(21)22)15(19)10-6-2-4-8-12(10)18/h2-9,15H,1H3,(H,21,22) |
InChI Key |
HJNRQZXLFMVOGF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)C(C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.